Naphthalen-2-yl-(1-pentylindol-3-yl)methanone, commonly known as JWH-018, is a synthetic cannabinoid that mimics the effects of tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound is classified as a cannabimimetic agent, which means it activates cannabinoid receptors in the body, particularly the CB1 and CB2 receptors, leading to effects similar to those produced by natural cannabinoids.
JWH-018 was first synthesized by John W. Huffman at Clemson University in the early 2000s as part of research into cannabinoid receptor activity. Its chemical structure allows it to bind effectively to cannabinoid receptors, making it a subject of interest for both scientific research and recreational use.
JWH-018 belongs to a broader class of substances known as synthetic cannabinoids. These compounds are designed to interact with the endocannabinoid system and have been used in various herbal products marketed as "legal highs." Despite its initial research applications, JWH-018 has been associated with significant health risks and has been banned in many jurisdictions due to its potential for abuse.
The synthesis of naphthalen-2-yl-(1-pentylindol-3-yl)methanone typically involves several steps:
For example, the synthesis may utilize a method involving the reaction of 1-pentylindole with naphthalene-2-carbonyl chloride under basic conditions, followed by purification steps to isolate JWH-018.
The molecular formula for naphthalen-2-yl-(1-pentylindol-3-yl)methanone is , with a molecular weight of approximately 341.45 g/mol. The compound features a complex structure comprising:
The compound can be represented using various structural notations:
CCCCCn1cc(C(=O)c2cccc3ccccc23)c4ccccc14
InChI=1S/C24H23NO/c1-2-3-8-16-25-17-22(20-13-6-7-15-23(20)25)24(26)21-14-9-11-18-10-4-5-12-19(18)21/h4-7,9-15,17H,2-3,8,16H2,1H3
Naphthalen-2-yl-(1-pentylindol-3-yl)methanone undergoes various chemical reactions typical of synthetic cannabinoids:
JWH-018 exerts its effects primarily through agonistic action on cannabinoid receptors:
The activation of these receptors leads to a decrease in cyclic adenosine monophosphate (cAMP) levels within cells, further contributing to its psychoactive effects.
JWH-018 is typically found as a white crystalline solid. Its melting point and solubility characteristics are critical for its formulation in various products.
Key chemical properties include:
These properties influence its behavior during synthesis and analysis.
Naphthalen-2-yl-(1-pentylindol-3-yl)methanone has several applications:
Naphthalen-2-yl-(1-pentylindol-3-yl)methanone is classified as a naphthoylindole, distinguished by its naphthalene ring connected via a carbonyl group to the 3-position of a 1-pentylindole scaffold. The 2-naphthoyl orientation differentiates it from early analogs like JWH-018 (which features 1-naphthoyl) and influences receptor binding dynamics [1] [8]. Key structural attributes include:
Table 1: Structural and Pharmacological Comparison with Key Cannabinoids
Compound | Core Structure | CB₁ Affinity (Ki, nM) | CB₂ Affinity (Ki, nM) |
---|---|---|---|
Naphthalen-2-yl-(1-pentylindol-3-yl)methanone | Naphthoylindole (2-isomer) | ~9.0 | ~2.9 |
JWH-018 | Naphthoylindole (1-isomer) | 9.00 ± 5.00 | 2.94 ± 2.65 |
HU-210 | Dibenzopyran | 0.06 | 0.22 |
CP 47,497 | Cyclohexylphenol | 2.1 | >1000 |
The pentyl chain at N1 optimizes receptor interaction, while the 2-naphthoyl configuration may alter metabolic stability compared to 1-naphthoyl isomers. Like other synthetic cannabinoids, its lipophilicity facilitates blood-brain barrier penetration and volatility when smoked [4] [8].
Naphthalen-2-yl-(1-pentylindol-3-yl)methanone emerged indirectly from academic cannabinoid research. John W. Huffman’s development of JWH compounds in the 1990s established the naphthoylindole scaffold as a potent CB₁ agonist [1] [8]. Clandestine laboratories later adapted this chemistry, creating structural analogs like the 2-naphthoyl isomer to evade regulatory controls.
This compound surfaced in "herbal incense" products (e.g., "Spice," "K2") during the late 2000s, coinciding with bans on JWH-018 and CP 47,497 in Europe [1] [4]. Its deployment exemplifies chemical evasion strategies:
The compound’s legal status remains fragmented due to heterogeneous national policies:
Table 2: Global Legal Status as of 2025
Region | Status | Legal Framework |
---|---|---|
United States | Likely Schedule I (via analogue clauses) | Controlled Substances Act |
European Union | Varies; banned in 14+ member states | National drug laws (e.g., Germany’s Anlage II) |
Japan | Designated Substance (regulated) | Pharmaceutical Affairs Law |
Australia | Schedule 9 (prohibited) | Poisons Standard |
Canada | Schedule II | Controlled Drugs and Substances Act |
Regulatory lag persists due to the need for constant legislative updates and analytical validation. International data sharing (e.g., via EMCDDA) aims to accelerate responses but remains non-binding [4] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7